Cas no 873009-65-5 (Benzonitrile, 4-(2-methyl-4-oxazolyl)-)
Benzonitrile, 4-(2-methyl-4-oxazolyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 4-(2-methyl-4-oxazolyl)-
- 873009-65-5
- SCHEMBL10282407
- 4-(2-methyl-1,3-oxazol-4-yl)benzonitrile
- VHDRWIJOSLFZOQ-UHFFFAOYSA-N
- 4-(2-Methyloxazol-4-yl)benzonitrile
- DB-379610
- 4-(2-Methyl-4-oxazolyl)benzonitrile
- CS-0197620
- MFCD30470852
-
- MDL: MFCD30470852
- Inchi: 1S/C11H8N2O/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3
- InChI Key: VHDRWIJOSLFZOQ-UHFFFAOYSA-N
- SMILES: O1C=C(C2C=CC(C#N)=CC=2)N=C1C
Computed Properties
- Exact Mass: 184.063662883Da
- Monoisotopic Mass: 184.063662883Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 49.8Ų
Benzonitrile, 4-(2-methyl-4-oxazolyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268290-1g |
4-(2-Methyloxazol-4-yl)benzonitrile |
873009-65-5 | 97% | 1g |
¥3815.00 | 2024-04-27 | |
| Ambeed | A496763-1g |
4-(2-Methyloxazol-4-yl)benzonitrile |
873009-65-5 | 97% | 1g |
$556.0 | 2024-08-02 | |
| 1PlusChem | 1P023N96-250mg |
4-(2-METHYLOXAZOL-4-YL)BENZONITRILE |
873009-65-5 | 95% | 250mg |
$303.00 | 2024-04-20 | |
| 1PlusChem | 1P023N96-1g |
4-(2-METHYLOXAZOL-4-YL)BENZONITRILE |
873009-65-5 | 95% | 1g |
$724.00 | 2024-04-20 | |
| abcr | AB542524-250 mg |
4-(2-Methyloxazol-4-yl)benzonitrile; . |
873009-65-5 | 250MG |
€435.70 | 2023-04-14 | ||
| abcr | AB542524-1 g |
4-(2-Methyloxazol-4-yl)benzonitrile; . |
873009-65-5 | 1g |
€1,005.40 | 2023-04-14 | ||
| abcr | AB542524-250mg |
4-(2-Methyloxazol-4-yl)benzonitrile; . |
873009-65-5 | 250mg |
€583.70 | 2025-04-15 | ||
| abcr | AB542524-1g |
4-(2-Methyloxazol-4-yl)benzonitrile; . |
873009-65-5 | 1g |
€1338.60 | 2025-04-15 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | 89677-0.25g |
4-(2-METHYLOXAZOL-4-YL)BENZONITRILE |
873009-65-5 | nan | 0.25g |
¥2892.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | 89677-1g |
4-(2-METHYLOXAZOL-4-YL)BENZONITRILE |
873009-65-5 | nan | 1g |
¥7212.00 | 2025-04-12 |
Benzonitrile, 4-(2-methyl-4-oxazolyl)- Suppliers
Benzonitrile, 4-(2-methyl-4-oxazolyl)- Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Benzonitrile, 4-(2-methyl-4-oxazolyl)-
Benzonitrile, 4-(2-methyl-4-oxazolyl): A Comprehensive Overview
Benzonitrile, 4-(2-methyl-4-oxazolyl) (CAS No. 873009-65-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the research and application of benzonitrile, 4-(2-methyl-4-oxazolyl).
The molecular formula of benzonitrile, 4-(2-methyl-4-oxazolyl) is C11H9N3O, and it has a molecular weight of approximately 199.20 g/mol. The compound consists of a benzene ring substituted with a nitrile group at the para position and a 2-methyl-4-oxazolyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
In terms of chemical synthesis, benzonitrile, 4-(2-methyl-4-oxazolyl) can be prepared through various routes. One common method involves the reaction of 4-cyanobenzaldehyde with methyl isocyanide in the presence of a suitable catalyst. This reaction typically proceeds via a condensation mechanism, leading to the formation of the desired product. Another approach involves the use of transition metal-catalyzed cross-coupling reactions, which have gained popularity due to their efficiency and selectivity.
The biological activity of benzonitrile, 4-(2-methyl-4-oxazolyl) has been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that benzonitrile, 4-(2-methyl-4-oxazolyl) can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. Additionally, it has been reported to induce apoptosis in various cancer cell lines, making it a promising candidate for further drug development.
In the context of medicinal chemistry, benzonitrile, 4-(2-methyl-4-oxazolyl) has been used as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have incorporated this compound into multi-target directed ligands (MTDLs) designed to simultaneously modulate multiple biological targets associated with neurodegenerative diseases such as Alzheimer's disease. These MTDLs have shown improved efficacy and reduced side effects compared to traditional mono-target drugs.
The pharmacokinetic properties of benzonitrile, 4-(2-methyl-4-oxazolyl) are also an important consideration in its application as a therapeutic agent. Studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and is stable under physiological conditions, making it suitable for further preclinical and clinical evaluation.
In conclusion, benzonitrile, 4-(2-methyl-4-oxazolyl) (CAS No. 873009-65-5) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting inflammation and cancer. Ongoing research continues to explore new applications and optimize its properties for clinical use.
873009-65-5 (Benzonitrile, 4-(2-methyl-4-oxazolyl)-) Related Products
- 20662-90-2(2-Methyl-4-phenyl-1,3-oxazole)
- 1200404-25-6(4-(2-Phenyloxazol-4-yl)benzenamine)
- 934609-94-6(4-(2-Phenyloxazol-4-yl)benzonitrile)
- 835897-10-4(Pyridine, 4-(4-phenyl-2-oxazolyl)-)
- 116897-05-3(2-(4-methylphenyl)-4-phenyl-1,3-oxazole)
- 877-39-4(4-methyl-2-phenyl-1,3-oxazole)
- 28061-11-2(Oxazole, diphenyl-)
- 172974-28-6(2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole)
- 838-41-5(2,4-Diphenyloxazole)
- 20739-77-9(4-naphthalen-1-yl-2-[4-(4-naphthalen-1-yl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole)